Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate
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Overview
Description
Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate is a chiral compound that has gained significant attention in the field of medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those used to treat metabolic disorders such as diabetes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate typically involves a multi-step process. One common method starts with the reaction of 2,4,5-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,5-trifluorophenyl)-3-oxo-butanoate, which is then hydrolyzed using sodium hydroxide and subsequently acidified with hydrochloric acid to obtain the desired product .
Industrial Production Methods
Industrial production of this compound often employs biocatalytic methods due to their efficiency and environmental benefits. For instance, a biocatalytic cascade involving transaminases and esterases can be used to convert ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate to the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of agrochemicals and other industrially important chemicals.
Mechanism of Action
The mechanism of action of Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of sitagliptin, the compound acts as a key intermediate that undergoes enzymatic transformations to produce the final active pharmaceutical ingredient . The molecular targets and pathways involved in these transformations are typically enzymes such as transaminases and esterases .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: A precursor in the synthesis of Ethyl (S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate.
Sitagliptin: A pharmaceutical compound that shares a similar synthetic pathway.
Ethyl (S)-3-((tert-butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoate: Another related compound used in similar synthetic processes.
Uniqueness
This compound is unique due to its specific chiral configuration and its role as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo a wide range of chemical reactions and its applications in different fields of research further highlight its importance .
Properties
Molecular Formula |
C12H14F3NO2 |
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Molecular Weight |
261.24 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-4-(2,4,5-trifluorophenyl)butanoate |
InChI |
InChI=1S/C12H14F3NO2/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6,8H,2-3,5,16H2,1H3/t8-/m0/s1 |
InChI Key |
SCAQGFRAYMMTNM-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](CC1=CC(=C(C=C1F)F)F)N |
Canonical SMILES |
CCOC(=O)CC(CC1=CC(=C(C=C1F)F)F)N |
Origin of Product |
United States |
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